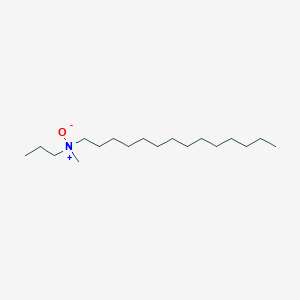
N-Methyl-N-propyltetradecan-1-amine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-propyltetradecan-1-amine N-oxide is a chemical compound that belongs to the class of amine oxides. Amine oxides are characterized by the presence of a nitrogen-oxygen coordinate covalent bond with three additional hydrogen and/or substituent groups attached to nitrogen . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Methyl-N-propyltetradecan-1-amine N-oxide is typically synthesized through the oxidation of tertiary amines. The most common reagent used for this oxidation is hydrogen peroxide, although peracids such as m-chloroperbenzoic acid (m-CPBA) can also be employed . The reaction involves the formation of an N-oxide intermediate, which is then further processed to obtain the final product. The reaction conditions usually involve mild temperatures and the presence of a base to facilitate the oxidation process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and consistent production. Hydrogen peroxide is the preferred oxidizing agent due to its availability and cost-effectiveness . The process is optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-propyltetradecan-1-amine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to the corresponding amine.
Substitution: The compound can participate in substitution reactions where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, and other peracids are commonly used oxidizing agents
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to convert the N-oxide back to the amine.
Substitution: Various nucleophiles can be used to replace the N-oxide group under appropriate conditions.
Major Products Formed
The major products formed from these reactions include hydroxylamines, alkenes, and substituted amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-Methyl-N-propyltetradecan-1-amine N-oxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.
Biology: The compound is used in biological studies to investigate the effects of amine oxides on cellular processes.
Mécanisme D'action
The mechanism of action of N-Methyl-N-propyltetradecan-1-amine N-oxide involves its interaction with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms . Additionally, the compound can interact with proteins, potentially modifying their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N-propyltetradecan-1-amine: The parent amine without the N-oxide group.
Lauryldimethylamine oxide: Another amine oxide commonly used in personal care products.
N-Methylmorpholine N-oxide: An oxidant used in organic synthesis.
Uniqueness
N-Methyl-N-propyltetradecan-1-amine N-oxide is unique due to its specific alkyl chain length and the presence of both methyl and propyl substituents on the nitrogen atom. This gives it distinct surfactant properties and makes it particularly effective in applications requiring high surface activity and stability .
Propriétés
Numéro CAS |
137992-81-5 |
|---|---|
Formule moléculaire |
C18H39NO |
Poids moléculaire |
285.5 g/mol |
Nom IUPAC |
N-methyl-N-propyltetradecan-1-amine oxide |
InChI |
InChI=1S/C18H39NO/c1-4-6-7-8-9-10-11-12-13-14-15-16-18-19(3,20)17-5-2/h4-18H2,1-3H3 |
Clé InChI |
KVHLWHAJZOTCTQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC[N+](C)(CCC)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


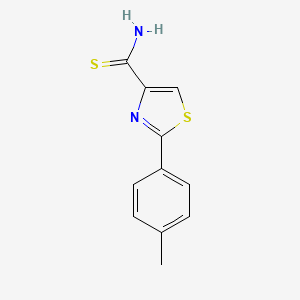
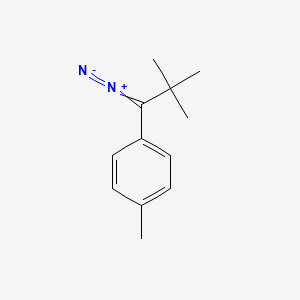
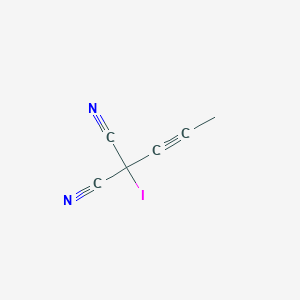

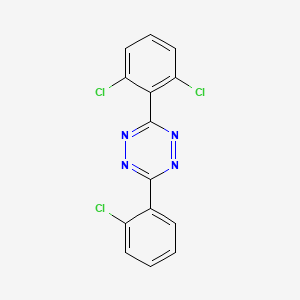
![1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}-3,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B14268967.png)
methanimine N-oxide](/img/structure/B14268980.png)
![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268983.png)
![Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester](/img/structure/B14268990.png)
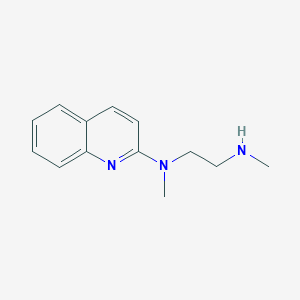
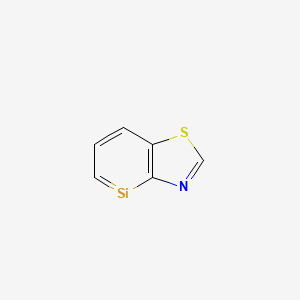
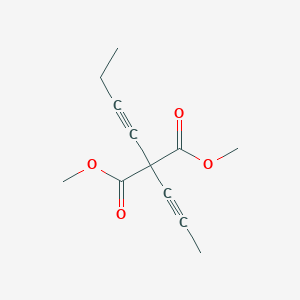
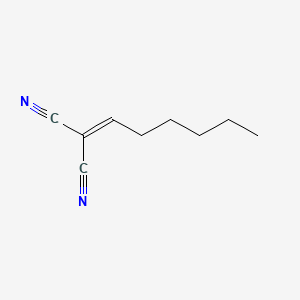
![(E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine](/img/structure/B14269022.png)
